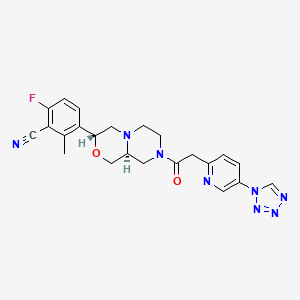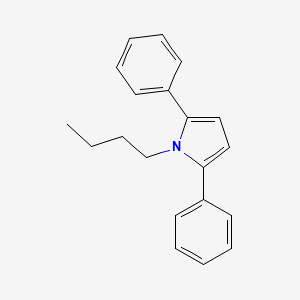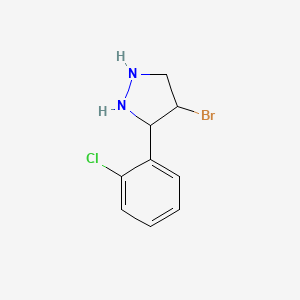
2h-1,3,2-Dioxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3,2-Dioxaphosphole is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a five-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2H-1,3,2-Dioxaphosphole typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction proceeds through the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane . The oxidation step can be carried out using dried ozone or molecular oxygen, and the product is purified by vacuum distillation.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process is designed to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: 2H-1,3,2-Dioxaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kukhtin–Ramirez reaction, which involves the formation of cage phosphoranes and their rearrangements . This reaction is monitored by NMR methods and involves a kinetically controlled [4+4]-cycloaddition.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include perfluorodiacetyl, ethanolamine, and hexafluoroacetone . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents.
Major Products: The major products formed from the reactions of this compound include cage phosphoranes, spirophosphoranes, and cyclic phosphates
科学研究应用
2H-1,3,2-Dioxaphosphole has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various reactions . In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility and biodegradability . In industry, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
作用机制
The mechanism of action of 2H-1,3,2-Dioxaphosphole involves its ability to form highly polarized and electron-deficient bonds. This property allows it to activate various organic substrates, including ketones, imines, and isocyanates . The compound’s reactivity is attributed to the significant n (N)–σ* (P–H) hyperconjugation and high π-electron delocalization . These interactions facilitate the formation of stable intermediates and enhance the compound’s catalytic ability.
相似化合物的比较
- 1,3,2-Diazaphosphole
- 1,3,2-Dithiaphosphole
- 1,3,2-Dioxaphosphorinane
Comparison: 2H-1,3,2-Dioxaphosphole is unique due to its five-membered ring structure with two oxygen atoms and one phosphorus atom. Compared to 1,3,2-Diazaphosphole and 1,3,2-Dithiaphosphole, it exhibits different reactivity patterns and catalytic properties . The presence of oxygen atoms in the ring structure enhances its ability to participate in oxidation reactions and form stable intermediates. Additionally, this compound is more versatile in its applications, ranging from organic synthesis to industrial production .
属性
CAS 编号 |
288-59-5 |
|---|---|
分子式 |
C2H3O2P |
分子量 |
90.02 g/mol |
IUPAC 名称 |
1,3,2-dioxaphosphole |
InChI |
InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H |
InChI 键 |
HGLNEADZDZEOQO-UHFFFAOYSA-N |
规范 SMILES |
C1=COPO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)

![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
